molecular formula C8H14O2S B103752 S-butan-2-yl 3-oxobutanethioate CAS No. 15780-64-0

S-butan-2-yl 3-oxobutanethioate

Cat. No.: B103752
CAS No.: 15780-64-0
M. Wt: 174.26 g/mol
InChI Key: JMBSREPHERKYJJ-UHFFFAOYSA-N
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Description

S-Butan-2-yl 3-oxobutanethioate is a thioester characterized by a 3-oxobutanoate group linked to a butan-2-ylthio moiety. Its molecular formula is C₈H₁₂O₂S, with a molecular weight of approximately 172.24 g/mol (calculated from reaction stoichiometry in ). This compound is utilized in organic synthesis, particularly in chemoselective routes to β-enamino esters and thioesters, achieving high yields (up to 92%) under mild conditions . Its structure allows for keto-enol tautomerism, influencing reactivity in nucleophilic reactions and cyclocondensation processes .

Properties

CAS No.

15780-64-0

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

S-butan-2-yl 3-oxobutanethioate

InChI

InChI=1S/C8H14O2S/c1-4-7(3)11-8(10)5-6(2)9/h7H,4-5H2,1-3H3

InChI Key

JMBSREPHERKYJJ-UHFFFAOYSA-N

SMILES

CCC(C)SC(=O)CC(=O)C

Canonical SMILES

CCC(C)SC(=O)CC(=O)C

Synonyms

3-Oxobutanethioic acid S-sec-butyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thioesters

Structural Analogues

a) S-Phenyl 3-Oxobutanethioate
  • Molecular Formula : C₁₀H₁₀O₂S .
  • Physical Properties : Yellow oil with a 67% synthetic yield .
  • Reactivity: Demonstrates keto-enol tautomerism (evident in ¹H-NMR: δ 5.51 for enol form) .
b) S-Trityl 3-Oxobutanethioate
  • Molecular Formula : C₂₇H₂₄O₂S .
  • Physical Properties : Pale yellow solid (m.p. 107–107.9°C) with 55% yield .
  • Applications: The bulky trityl group enhances stability but limits solubility in non-polar solvents, making it less versatile than S-butan-2-yl derivatives in solution-phase reactions .
c) sec-Butyl Thioisovalerate
  • Molecular Formula : C₉H₁₈OS .
  • Key Differences: Lacks the 3-oxo group, reducing its ability to participate in keto-enol chemistry. Used as a flavoring agent, unlike the synthetically focused S-butan-2-yl 3-oxobutanethioate .

Physical and Spectroscopic Data Comparison

Property This compound S-Phenyl 3-Oxobutanethioate S-Trityl 3-Oxobutanethioate
State Colorless oil Yellow oil Pale yellow solid
¹H-NMR (Enol Form) Not reported δ 5.51 Not reported
Synthetic Yield 78–92% 67% 55%

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